molecular formula C10H7NO3 B13667226 8-Hydroxyisoquinoline-3-carboxylic acid

8-Hydroxyisoquinoline-3-carboxylic acid

Cat. No.: B13667226
M. Wt: 189.17 g/mol
InChI Key: KGWDSFNMFHFOAK-UHFFFAOYSA-N
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Description

8-Hydroxyisoquinoline-3-carboxylic acid is a multifunctional heterocyclic compound that combines the metal-chelating pharmacophore of 8-hydroxyquinoline with the versatile isoquinoline carboxylic acid scaffold. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology research. Research Applications and Potential Derivatives of 8-hydroxyquinoline are extensively investigated for their broad-spectrum biological activities. This scaffold is a privileged structure in drug discovery, known for its antimicrobial , anticancer , and antiviral properties . The mechanism of action for 8-hydroxyquinoline derivatives is often attributed to their excellent ability to act as bidentate chelating agents , forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . This metal chelation can disrupt metal-dependent enzymatic processes in pathogens and cancer cells, leading to antiproliferative effects and the generation of reactive oxygen species . Furthermore, the isoquinoline-3-carboxylic acid moiety serves as a critical synthetic intermediate and can be used to develop probes for studying biological transporters . Key Features for Researchers The compound's structure offers two distinct sites for chemical modification: the carboxylic acid group at the 3-position and the phenolic hydroxyl group at the 8-position. This allows for straightforward synthetic derivatization to create amides, esters, or ethers, facilitating the exploration of structure-activity relationships and the development of molecular hybrids with enhanced activity or selectivity. Its potential as a precursor for fluorescent chemosensors, leveraging the inherent fluorescence of metal-quinoline complexes, is also a significant area of interest for detecting biologically relevant metal ions . Disclaimer This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

8-hydroxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-6-4-8(10(13)14)11-5-7(6)9/h1-5,12H,(H,13,14)

InChI Key

KGWDSFNMFHFOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally involves the construction of the isoquinoline ring followed by selective introduction of hydroxyl and carboxylic acid functional groups at the designated positions. Commonly, this is achieved via cyclization reactions of appropriately substituted precursors, such as aminoacetophenone derivatives or tetrahydroisoquinoline intermediates, under controlled conditions.

Cyclization of Substituted Precursors

One established approach involves the cyclization of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol. This method facilitates the formation of the isoquinoline skeleton while introducing hydroxyl and carboxyl functionalities through subsequent oxidation or substitution steps. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and selectivity.

Formylation and Oxidation Steps

In some protocols, 8-hydroxyquinoline derivatives are subjected to formylation under controlled pH and temperature to introduce carboxylic acid groups at the 3rd position. Oxidizing agents such as potassium permanganate are employed to convert aldehyde intermediates into carboxylic acids. Careful control of reaction parameters is crucial to prevent over-oxidation or degradation of the isoquinoline core.

Industrial and Green Chemistry Considerations

Industrial-scale synthesis of this compound is less documented but likely follows principles of green chemistry. These include the use of recyclable catalysts, solvent-free or aqueous reaction media, and minimized waste generation to enhance sustainability and cost-effectiveness.

Comparative Data on Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes
Cyclization of o-amino acetophenone derivatives with ketones and molecular iodine in ethanol Molecular iodine, ethanol, controlled temperature Not specified Common laboratory method; requires optimization for purity and yield
Formylation of 8-hydroxyquinoline followed by oxidation Controlled pH, KMnO4 or similar oxidants Not specified Multi-step; precise control needed to avoid side reactions
Radioiodination of tetrahydroisoquinoline derivatives Sodium iodide, chloramine-T or IODO-GEN, DMF High radiochemical yield (optimized conditions) Used for labeled derivatives; not direct synthesis of parent acid

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

8-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxyisoquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with biological targets. The hydroxyl group at the 8th position and the carboxylic acid group at the 3rd position allow the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
8-Hydroxyisoquinoline-3-carboxylic acid -OH (8), -COOH (3) C₁₀H₇NO₃ Chelation, potential pharmacological activity
6-Hydroxyquinoline-3-carboxylic acid -OH (6), -COOH (3) C₁₀H₇NO₃ UV absorption (λmax ~229 nm)
4-Hydroxyquinoline-3-carboxylic acid -OH (4), -COOH (3) C₁₀H₇NO₃ Antibacterial precursor
8-Chloroisoquinoline-3-carboxylic acid -Cl (8), -COOH (3) C₁₀H₆ClNO₂ Electrophilic reactivity
Isoquinoline-3-carboxylic acid -COOH (3) C₁₀H₇NO₂ Intermediate in organic synthesis

Key Observations:

  • Acidity and Reactivity : The carboxylic acid group at position 3 enhances water solubility and enables salt formation, critical for pharmaceutical formulations. Chloro or methyl substituents (e.g., 8-chloro or 8-methyl analogs) increase lipophilicity, influencing bioavailability .
  • Chelation Potential: The hydroxyl group at position 8 in the target compound may enable metal ion binding, similar to 8-hydroxyquinoline derivatives used in antiseptics and metal extraction .

Q & A

Q. Key Analytical Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals between δ 7.0–9.0 ppm. The hydroxy group (position 8) may show a broad singlet at δ 9–12 ppm.
    • ¹³C NMR : The carboxylic acid carbon (C3) appears at δ 165–170 ppm, while the hydroxy-substituted aromatic carbon (C8) resonates at δ 150–155 ppm .
  • IR Spectroscopy : Strong absorption bands for -OH (3200–3500 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₁₀H₇NO₃) via [M+H]⁺ or [M-H]⁻ peaks .

What preliminary biological assays are suitable for evaluating this compound?

Q. Initial Screening Assays :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .
  • Antioxidant Potential : Employ DPPH radical scavenging assays. IC₅₀ values below 100 µM indicate significant free-radical quenching .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC₅₀ values with control compounds like doxorubicin .

Advanced Research Questions

How do substituent modifications (e.g., Cl, CF₃, NH₂) at positions 4, 6, or 7 affect the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial potency by increasing membrane permeability. For example, 8-chloro derivatives show 2–3× lower MIC values compared to hydroxy analogs .
  • Amino Groups (NH₂) : Improve chelation properties, making the compound effective in metal-catalyzed oxidation pathways. This is critical in neurodegenerative disease models (e.g., Alzheimer’s) .
    Table 1 : Comparative Bioactivity of Derivatives
Substituent PositionActivity (MIC, µg/mL)IC₅₀ (DPPH, µM)
8-OH, 3-COOH32 (S. aureus)85
8-Cl, 3-COOH16 (S. aureus)120
8-NH₂, 3-COOH64 (S. aureus)45

What computational strategies predict the binding affinity of this compound with biological targets?

Q. Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like DNA gyrase (antibacterial target) or acetylcholinesterase (neurodegenerative target). Prioritize poses with hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Glu50 in DNA gyrase) .
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
  • QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to predict bioavailability. A logP <3 and TPSA >80 Ų favor blood-brain barrier penetration .

How can contradictory data on the compound’s cytotoxicity be resolved?

Q. Analytical Workflow :

Reproducibility Checks : Replicate assays under standardized conditions (e.g., same cell passage number, serum-free media).

Impurity Analysis : Use HPLC-MS to rule out side products (e.g., decarboxylated derivatives) that may skew results .

Mechanistic Studies : Perform flow cytometry to distinguish apoptosis (Annexin V/PI staining) vs. necrosis. Conflicting data often arise from varying modes of cell death .

What role does the carboxylic acid group play in metal chelation and coordination chemistry?

Q. Mechanistic Insights :

  • The carboxylic acid at C3 and hydroxy group at C8 form a bidentate ligand, enabling chelation of divalent metals (e.g., Cu²⁺, Fe²⁺). This is critical in:
    • Antioxidant Activity : Scavenging Fe²⁺-mediated ROS via Fenton reaction inhibition .
    • Anticancer Effects : Disrupting mitochondrial metal homeostasis, inducing caspase-3 activation .
      Experimental Validation :
  • Conduct UV-Vis titration (pH 7.4) to determine stability constants (logK) for metal complexes. A logK >5 indicates strong chelation .

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